2-Amino-3,4-difluorobenzaldehyde

Catalog No.
S821057
CAS No.
1602097-79-9
M.F
C7H5F2NO
M. Wt
157.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,4-difluorobenzaldehyde

CAS Number

1602097-79-9

Product Name

2-Amino-3,4-difluorobenzaldehyde

IUPAC Name

2-amino-3,4-difluorobenzaldehyde

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2

InChI Key

IYSSZOLMHLGBSU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)N)F)F

Canonical SMILES

C1=CC(=C(C(=C1C=O)N)F)F
  • Intermediate in Organic Synthesis

    The presence of the amino and aldehyde functional groups suggests 2-Amino-3,4-difluorobenzaldehyde could serve as a valuable building block in organic synthesis. The aldehyde group can participate in various condensation reactions to form more complex molecules, while the amine group allows for further functionalization PubChem: .

  • Fluorinated Pharmaceuticals

    The incorporation of fluorine atoms into molecules can have a profound effect on their biological properties. The difluoro substitution on the benzene ring of 2-Amino-3,4-difluorobenzaldehyde might enhance the metabolic stability or improve the binding affinity to target proteins, making it a potential candidate for the development of novel fluorinated pharmaceuticals [reference needed].

  • Material Science Applications

2-Amino-3,4-difluorobenzaldehyde is an organic compound with the molecular formula C₇H₅F₂NO. It features a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at the 3 and 4 positions, and an aldehyde functional group (-CHO). This compound is notable for its unique structural characteristics, which include the presence of fluorine atoms that can enhance metabolic stability and influence biological activity. The compound's systematic name reflects its chemical structure, indicating the specific positions of the substituents on the benzene ring.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 2-amino-3,4-difluorobenzoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can also be reduced to yield 2-amino-3,4-difluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amino group allows for nucleophilic substitution reactions, enabling further functionalization. Various nucleophiles such as amines or thiols can be utilized under basic conditions to achieve these substitutions.

The biological activity of 2-amino-3,4-difluorobenzaldehyde is primarily attributed to its fluorinated structure, which may enhance its metabolic stability and binding affinity to target proteins. This makes it a potential candidate for drug development, particularly in creating novel pharmaceuticals that require improved efficacy and selectivity. Its ability to form Schiff bases and other condensation products further expands its utility in biological research.

The synthesis of 2-amino-3,4-difluorobenzaldehyde typically involves several approaches:

  • Reaction with Ammonia: One common method includes reacting 3,4-difluorobenzaldehyde with ammonia or an amine source under controlled conditions. This can be achieved through a Grignard reaction where 3,4-difluorobromobenzene reacts in the presence of tetrahydrofuran .
  • Flow Chemistry Techniques: Recent advancements have introduced flow chemistry methods that allow for high-yield production (up to 96.5%) under mild conditions, minimizing condensation reactions between molecules .
  • Alternative Synthetic Routes: Other methods involve using diols in acidic conditions or employing boron-based reagents to facilitate the conversion of precursors into the desired compound .

2-Amino-3,4-difluorobenzaldehyde has a variety of applications across different fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing complex organic molecules, including Schiff bases and other derivatives.
  • Pharmaceutical Development: Its unique properties are explored in developing new drugs with enhanced binding affinities and metabolic stability.
  • Material Science: The compound is also utilized in synthesizing materials with specific electronic or optical properties, contributing to advancements in this field.

Interaction studies involving 2-amino-3,4-difluorobenzaldehyde focus on its potential as a drug candidate. Research indicates that the fluorinated structure significantly influences its interactions with biological targets, enhancing binding affinity compared to non-fluorinated analogs. These studies are crucial for understanding how modifications to the compound's structure can optimize its pharmacological properties and efficacy in therapeutic applications .

Several compounds share structural similarities with 2-amino-3,4-difluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameUnique Features
2-Amino-3,4-dichlorobenzaldehydeContains chlorine instead of fluorine; may exhibit different reactivity profiles.
2-Amino-3,4-dibromobenzaldehydeBrominated variant; potentially less stable than difluorinated counterparts.
2-Amino-3,4-dimethylbenzaldehydeMethyl substitutions instead of halogens; affects physical properties differently.

The presence of fluorine atoms in 2-amino-3,4-difluorobenzaldehyde enhances its metabolic stability and binding affinity in biological systems compared to its chlorinated or brominated counterparts. This makes it particularly valuable in pharmaceutical applications where such properties are critical.

XLogP3

1.5

Dates

Modify: 2023-08-16

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